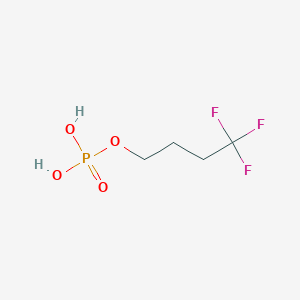
Diethyl (3-Amino-4-methylphenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (3-Amino-4-methylphenyl)phosphonate is an organophosphorus compound with the molecular formula C11H18NO3P It is a derivative of phosphonic acid and contains both amino and phosphonate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (3-Amino-4-methylphenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-methylphenol with diethyl phosphite in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and can be catalyzed by acids or bases .
Another method involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination. This method provides a variety of aryl phosphonates and proceeds smoothly with good functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above synthetic routes. The use of continuous flow reactors and microwave irradiation can enhance reaction efficiency and yield. Catalysts such as palladium or copper can be employed to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (3-Amino-4-methylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Diethyl (3-Amino-4-methylphenyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of diethyl (3-amino-4-methylphenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, including those involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl phosphonate
- Diethyl (4-isopropylphenyl)phosphonate
- Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate
Uniqueness
Diethyl (3-Amino-4-methylphenyl)phosphonate is unique due to the presence of both amino and phosphonate functional groupsThe amino group enhances its solubility and reactivity, making it a versatile compound for synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C11H18NO3P |
|---|---|
Molekulargewicht |
243.24 g/mol |
IUPAC-Name |
5-diethoxyphosphoryl-2-methylaniline |
InChI |
InChI=1S/C11H18NO3P/c1-4-14-16(13,15-5-2)10-7-6-9(3)11(12)8-10/h6-8H,4-5,12H2,1-3H3 |
InChI-Schlüssel |
DVFLICISDNNTLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CC(=C(C=C1)C)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid](/img/structure/B13700634.png)




![2-[3-Bromo-5-(tert-butyl)phenyl]pyridine](/img/structure/B13700674.png)


![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)

